molecular formula C12H14INO B13873997 (4-Iodophenyl)-piperidin-4-ylmethanone

(4-Iodophenyl)-piperidin-4-ylmethanone

Cat. No.: B13873997
M. Wt: 315.15 g/mol
InChI Key: ZCGDVAIFYMHKFC-UHFFFAOYSA-N
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Description

(4-Iodophenyl)-piperidin-4-ylmethanone is an organic compound that features an iodophenyl group attached to a piperidinylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodophenyl)-piperidin-4-ylmethanone typically involves the reaction of 4-iodophenyl derivatives with piperidine under specific conditions. One common method involves the use of cyclopentanone oxime, which is slowly added to a chloroform suspension containing phosphorus pentachloride. The mixture is then heated and reacted with phosphorus oxychloride . This process results in the formation of the desired compound through a series of steps involving the formation and purification of intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing readily available raw materials and minimizing the need for complex purification steps.

Chemical Reactions Analysis

Types of Reactions

(4-Iodophenyl)-piperidin-4-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki coupling reactions can produce biaryl compounds, while Sonogashira couplings yield alkynyl derivatives .

Mechanism of Action

The mechanism of action of (4-Iodophenyl)-piperidin-4-ylmethanone involves its interaction with specific molecular targets. The compound can undergo bioorthogonal reactions, allowing it to modify peptides, proteins, and other biological molecules. These reactions are facilitated by the presence of functional groups that can participate in rapid and specific chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Iodophenyl)-piperidin-4-ylmethanone is unique due to its specific structure, which combines an iodophenyl group with a piperidinylmethanone moiety. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.

Properties

Molecular Formula

C12H14INO

Molecular Weight

315.15 g/mol

IUPAC Name

(4-iodophenyl)-piperidin-4-ylmethanone

InChI

InChI=1S/C12H14INO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2

InChI Key

ZCGDVAIFYMHKFC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)C2=CC=C(C=C2)I

Origin of Product

United States

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